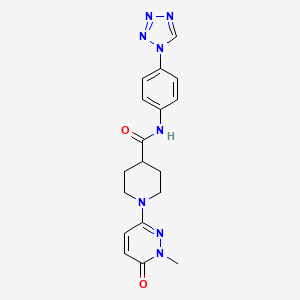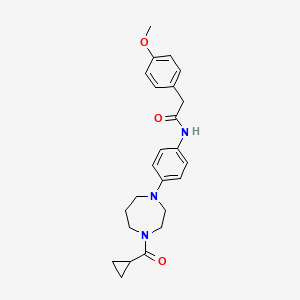
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain applications.
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed from these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions.Aplicaciones Científicas De Investigación
Advanced Oxidation Processes in Drug Degradation
- Degradation of Acetaminophen by AOPs : A review focused on the degradation of acetaminophen (ACT), a common pharmaceutical compound, using advanced oxidation processes (AOPs). The study collected data on by-products, biotoxicity, and proposed degradation pathways, utilizing the Fukui function to predict reactive sites in the ACT molecule. The degradation led to various by-products, such as hydroquinone and acetamide, with some showing mutagenic properties in prediction tests. This research contributes to understanding how AOPs can enhance the degradation of pharmaceutical compounds in water, potentially relevant to the degradation pathways of complex organic molecules like the one (Qutob et al., 2022).
Synthetic Routes and Biological Activities of 1,4-Diazepines
- 1,4-Diazepines : The review article on 1,4-diazepines covered their synthesis, reactions, and biological significance, indicating the medicinal importance of these heterocyclic compounds. 1,4-diazepines exhibit various biological activities, including antipsychotic, anxiolytic, and anticancer properties. This highlights the potential pharmaceutical applications of complex organic molecules, suggesting a broader context for studying compounds like N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide (Rashid et al., 2019).
Metabolism and Genetic Differences in Drug Processing
- Paracetamol Metabolism : A study explored the metabolism of paracetamol and related genetic differences, addressing how this common drug is processed in the body through various pathways. The research pointed out that genetic differences might influence susceptibility to toxicity and the efficacy of paracetamol in therapeutics. Understanding the metabolism of drugs like paracetamol can provide insights into the metabolism and potential interactions of other complex molecules (Zhao & Pickering, 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely would also be included here.
Direcciones Futuras
Future directions could involve suggestions for further studies that could be conducted on the compound. This could include potential applications, modifications that could be made to the compound, or new reactions that could be explored.
I hope this general outline is helpful. For a more detailed analysis, you may want to consult with a chemist or a relevant expert. Please note that this is a general guide and the specifics can vary depending on the compound and the context of the study.
Propiedades
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-30-22-11-3-18(4-12-22)17-23(28)25-20-7-9-21(10-8-20)26-13-2-14-27(16-15-26)24(29)19-5-6-19/h3-4,7-12,19H,2,5-6,13-17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGUGDDRYXRUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B2805586.png)
![2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid](/img/structure/B2805592.png)
![Tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2805593.png)
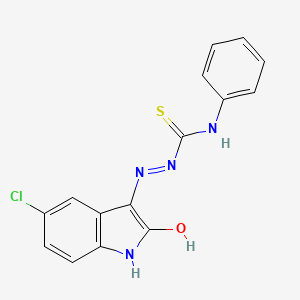
![N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B2805596.png)
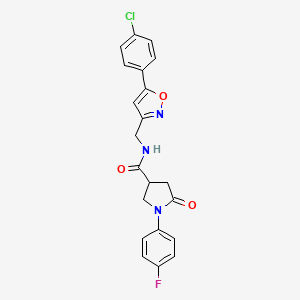
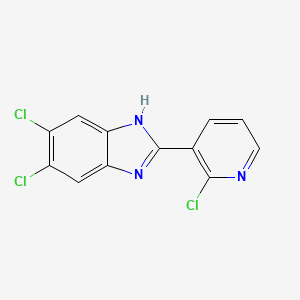
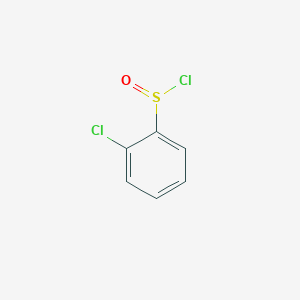
![2-[(3-Methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2805603.png)
![2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride](/img/structure/B2805604.png)
![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B2805605.png)
![N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2805606.png)
